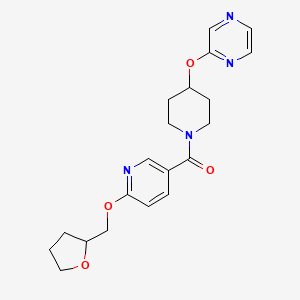
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone, identified by CAS number 2034237-95-9, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N4O4 with a molecular weight of 384.4 g/mol. The structure includes a piperidine ring, a pyrazine moiety, and a pyridine derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034237-95-9 |
| Molecular Formula | C20H24N4O4 |
| Molecular Weight | 384.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary docking studies suggest that it may interact with enzymes and receptors involved in cellular signaling pathways. These interactions could potentially lead to alterations in enzyme activity and cellular metabolism.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds tested against Mycobacterium tuberculosis showed promising results with IC50 values ranging from 1.35 to 2.18 μM, indicating strong anti-tubercular activity .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for COX inhibition were reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
Cytotoxicity
Cytotoxicity studies conducted on human embryonic kidney (HEK-293) cells revealed that the compound exhibits low toxicity, making it a potential candidate for therapeutic applications without significant adverse effects on human cells .
Study 1: Anti-tubercular Activity
A series of novel substituted benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, several compounds exhibited significant anti-tubercular effects with IC90 values ranging from 3.73 to 4.00 μM . This highlights the potential of similar compounds in developing new treatments for tuberculosis.
Study 2: Inhibition of COX Enzymes
In a comprehensive study evaluating various derivatives for their anti-inflammatory effects, several compounds demonstrated potent inhibition of COX enzymes, essential mediators in inflammation. The findings suggest that modifications in the chemical structure can enhance biological activity against inflammatory pathways .
特性
IUPAC Name |
[6-(oxolan-2-ylmethoxy)pyridin-3-yl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c25-20(15-3-4-18(23-12-15)27-14-17-2-1-11-26-17)24-9-5-16(6-10-24)28-19-13-21-7-8-22-19/h3-4,7-8,12-13,16-17H,1-2,5-6,9-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRNPFXBTPMKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCC(CC3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














